molecular formula C26H18ClN3O2S B11503241 (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(4-chlorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione

(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(4-chlorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione

Cat. No.: B11503241
M. Wt: 472.0 g/mol
InChI Key: ZVDZNJHYYOBQGP-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-CHLOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound characterized by its unique structure, which includes an indole moiety, a chlorophenyl group, and a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-CHLOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions The chlorophenyl group is then attached through a series of substitution reactions

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely be optimized for yield and purity, with careful control of reaction temperatures, pressures, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-CHLOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-CHLOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-CHLOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The indole moiety may interact with biological receptors, while the chlorophenyl group could influence the compound’s binding affinity. The sulfanyl group may play a role in redox reactions, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
  • (5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Uniqueness

The uniqueness of (5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-CHLOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and potential bioactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C26H18ClN3O2S

Molecular Weight

472.0 g/mol

IUPAC Name

(5Z)-5-[(1-benzylindol-3-yl)methylidene]-1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C26H18ClN3O2S/c27-19-10-12-20(13-11-19)30-25(32)22(24(31)28-26(30)33)14-18-16-29(15-17-6-2-1-3-7-17)23-9-5-4-8-21(18)23/h1-14,16H,15H2,(H,28,31,33)/b22-14-

InChI Key

ZVDZNJHYYOBQGP-HMAPJEAMSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=S)N(C4=O)C5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.